(2R,4R)-APDC (2R,4R)-APDC (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid is a pyrrolidinedicarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 169209-63-6
VCID: VC0004325
InChI: InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1
SMILES: C1C(NCC1(C(=O)O)N)C(=O)O
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol

(2R,4R)-APDC

CAS No.: 169209-63-6

Cat. No.: VC0004325

Molecular Formula: C6H10N2O4

Molecular Weight: 174.15 g/mol

* For research use only. Not for human or veterinary use.

(2R,4R)-APDC - 169209-63-6

CAS No. 169209-63-6
Molecular Formula C6H10N2O4
Molecular Weight 174.15 g/mol
IUPAC Name (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
Standard InChI InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1
Standard InChI Key XZFMJVJDSYRWDQ-AWFVSMACSA-N
Isomeric SMILES C1[C@@H](NC[C@]1(C(=O)O)N)C(=O)O
SMILES C1C(NCC1(C(=O)O)N)C(=O)O
Canonical SMILES C1C(NCC1(C(=O)O)N)C(=O)O

Chemical and Pharmacological Profile of (2R,4R)-APDC

Structural and Physicochemical Properties

(2R,4R)-APDC (CAS: 169209-63-6) is a pyrrolidine dicarboxylate derivative with the molecular formula C₆H₁₀N₂O₄ and a molecular weight of 174.15 g/mol . The compound exists as a white crystalline powder, soluble in aqueous solutions (≥2 mg/mL in water) . Its stereochemistry at the 2R and 4R positions is critical for receptor selectivity, as enantiomeric forms exhibit reduced potency .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₀N₂O₄
Molecular Weight174.15 g/mol
Solubility≥2 mg/mL in water
Storage ConditionsDesiccate at room temperature
Purity≥98% (HPLC)

Mechanism of Action and Receptor Specificity

(2R,4R)-APDC activates group II mGluRs (mGluR2 and mGluR3), which are G-protein coupled receptors that inhibit cyclic AMP (cAMP) production via Gᵢ/o proteins . This action reduces presynaptic glutamate release and modulates postsynaptic excitability, making it a key regulator of synaptic transmission. The compound’s selectivity is evident from its EC₅₀ values:

  • mGluR2: 0.4 μM

  • mGluR3: 0.4 μM

  • mGluR1/5/4/7: >100 μM .

In vivo studies confirm its central activity following systemic administration, with effects observed in cortical and hippocampal regions .

Research Findings on (2R,4R)-APDC in Neurophysiology

Developmental Effects in the Visual Cortex

A seminal study by Journal of Neurophysiology (1999) investigated (2R,4R)-APDC’s age-dependent effects in cat visual cortex . Key findings include:

  • Layer-Specific Suppression: In 3–4-week-old cats, iontophoresis of (2R,4R)-APDC suppressed spontaneous and visually evoked activity across all cortical layers. By 6–8 weeks, this effect disappeared in layer 4 but persisted in extragranular layers (2, 3, 5, 6) .

  • Dark-Rearing Prolongs Sensitivity: Dark-reared cats retained (2R,4R)-APDC sensitivity in layer 4 until 47–54 days, suggesting visual experience regulates mGluR2/3 expression .

  • Correlation with Ocular Dominance: The loss of layer 4 sensitivity coincided with ocular dominance column segregation, implicating group II mGluRs in critical-period plasticity .

These results align with immunohistochemical data showing mGluR2/3 immunoreactivity declines in layer 4 postnatally .

Modulation of Hypoxia-Induced Cognitive Deficits

Wiśniewski et al. (2004) demonstrated (2R,4R)-APDC’s neuroprotective potential in hypoxia-exposed rats :

  • Memory Rescue: Hypoxia impaired passive avoidance retention (median latency: 10 sec vs. 300 sec controls). (2R,4R)-APDC (100 nmol, intracerebroventricular) restored latency to 80–94 sec, indicating improved retrieval .

  • Anxiogenic Effects: The agonist reduced open-arm exploration in elevated plus-maze tests, suggesting anxiogenic properties under hypoxic conditions .

  • Dose-Dependent Efficacy: Higher doses (1 µmol) impaired acquisition, whereas lower doses (100 nmol) enhanced consolidation, highlighting receptor-subtype specificity .

These findings support mGluR2/3 activation as a strategy to mitigate ischemic brain injury.

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